4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid
Description
This compound is a tetracarboxylic acid ligand featuring a macrocyclic core derived from dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine, substituted with four benzoic acid groups at the 2,3,13,14 positions. The octahydrodibenzohexaoxacyclooctadecine core consists of fused benzene rings interconnected by oxygen atoms, forming a 18-membered macrocycle with partial saturation (6,7,9,10,17,18,20,21-octahydro) . Its molecular formula is C₄₀H₂₈O₁₂, with a molecular weight of approximately 700.64 g/mol (calculated from structural analogs in ). The compound is primarily utilized in metal-organic frameworks (MOFs) for gas adsorption, particularly methane, due to its rigid yet flexible macrocyclic structure and high density of carboxylate binding sites .
Properties
IUPAC Name |
4-[12,24,25-tris(4-carboxyphenyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40O14/c49-45(50)33-9-1-29(2-10-33)37-25-41-42(26-38(37)30-3-11-34(12-4-30)46(51)52)60-22-18-58-20-24-62-44-28-40(32-7-15-36(16-8-32)48(55)56)39(31-5-13-35(14-6-31)47(53)54)27-43(44)61-23-19-57-17-21-59-41/h1-16,25-28H,17-24H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYWIYSTROPLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)OCCOCCOC5=C(C=C(C(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid , also known as dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin , is a complex synthetic molecule with potential biological activities. This article reviews its biological activity based on available research findings and case studies.
Basic Information
- Chemical Formula : C22H24O8
- Molecular Weight : 416.42 g/mol
- CAS Number : 75616-63-6
- Structure : The compound features a tetrabenzoic acid structure with multiple oxacyclo components that contribute to its unique properties.
Structural Characteristics
The crystal structure of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin has been analyzed using X-ray diffraction methods. The molecule exhibits a triclinic symmetry with specific torsion angles influenced by steric effects of substituents like methyl groups .
Antioxidant Properties
Research indicates that compounds similar to dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may have implications for neuroprotection in diseases such as Alzheimer's .
Neuroprotective Effects
A study focusing on neuroprotective agents highlighted that compounds with similar structural motifs can protect neuronal cells from oxidative damage. The neuroprotective profile of these compounds was assessed using SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results showed that certain derivatives could significantly reduce cell death induced by oxidative agents .
Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are of particular interest in treating neurodegenerative diseases. Some derivatives of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin have demonstrated AChE inhibitory activity in the micromolar range. This suggests potential therapeutic applications in conditions like Alzheimer's disease where cholinergic signaling is impaired .
Anti-inflammatory Activity
Compounds structurally related to dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin have shown promising anti-inflammatory effects. In vitro studies indicate that these compounds can modulate inflammatory pathways and may serve as potential leads for developing anti-inflammatory drugs .
Table of Biological Activities
Case Study: Neuroprotective Activity
In a study investigating the neuroprotective effects of various compounds on SH-SY5Y cells exposed to oxidative stress (induced by oligomycin-A/rotenone), it was found that certain derivatives of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin reduced cell death by approximately 50%. This suggests that the compound's structural features contribute significantly to its protective effects against neuronal injury .
Scientific Research Applications
Materials Science
The compound has been explored for its potential use in the development of advanced materials due to its unique structural characteristics. Its ability to form stable complexes with metals enhances its application in:
- Nanocomposites : Used as a building block for creating nanocomposites with enhanced mechanical and thermal properties.
- Conductive Polymers : Acts as a dopant in conductive polymers for electronic applications.
Medicinal Chemistry
In the field of medicinal chemistry:
- Drug Delivery Systems : The compound's structure allows it to encapsulate drugs effectively and release them in a controlled manner.
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their ability to interfere with cellular processes.
Biochemistry
The compound's interactions with biological systems have been investigated:
- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor which could be beneficial in treating various diseases.
- Cellular Imaging : Its fluorescent properties can be utilized in cellular imaging techniques to study biological processes.
Case Study 1: Nanocomposite Development
A study demonstrated that incorporating this compound into polymer matrices resulted in improved mechanical strength and thermal stability. The nanocomposites exhibited enhanced electrical conductivity compared to traditional materials.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal reported that modifications of this compound showed significant cytotoxic effects against certain cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Data Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Materials Science | Nanocomposites | Enhanced mechanical and thermal properties |
| Conductive Polymers | Improved electrical conductivity | |
| Medicinal Chemistry | Drug Delivery Systems | Effective encapsulation and controlled release |
| Anticancer Agents | Induced apoptosis in cancer cell lines | |
| Biochemistry | Enzyme Inhibition | Potential therapeutic applications |
| Cellular Imaging | Useful for studying biological processes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in MOF Ligands
The following tetrabenzoic acid ligands share structural similarities but differ in core architecture, influencing their physicochemical properties and applications:
Key Structural and Functional Differences
Core Flexibility vs. Rigidity :
- The octahydrodibenzohexaoxacyclooctadecine core combines partial saturation with oxygen heteroatoms, enabling conformational flexibility for gas adsorption .
- Pyrene-based ligands () provide rigid, planar cores ideal for π-π interactions in photocatalytic MOFs.
- Carbazole-based H4CzTB () introduces nitrogen heteroatoms, enhancing electronic properties for redox-active applications like photoelectrochemical water splitting.
Pore Size and Surface Area :
- Macrocyclic ligands (e.g., octahydrodibenzohexaoxacyclooctadecine) create MOFs with tunable pore sizes (~5–15 Å) due to their larger core dimensions .
- Smaller cores (e.g., benzene-tetrayl in ) yield MOFs with microporous structures (<2 nm), suitable for selective gas separation.
Thermal and Chemical Stability :
- Pyrene and carbazole cores () exhibit high thermal stability (>400°C) due to aromaticity.
- Macrocyclic ligands may show lower thermal stability (~300°C) but better solubility during synthesis .
Synthetic Accessibility :
- The target compound is commercially available at $118/100 mg (), suggesting established synthesis protocols.
- Pyrene and carbazole analogs require multi-step syntheses, as seen in (41% yield for benzene-tetrayl derivative).
Computational and Experimental Insights
- Structure-Activity Relationships : Hierarchical clustering () indicates that ligands with similar macrocyclic cores cluster together in bioactivity profiles, correlating with MOF performance in gas adsorption.
- Maximal Common Subgraph Analysis () reveals that the octahydrodibenzohexaoxacyclooctadecine core shares functional group patterns (e.g., ether linkages, carboxylates) with decahydro analogs (), but diverges in saturation and symmetry.
Research Implications
The structural diversity of tetrabenzoic acid ligands enables tailored MOFs for specific applications. While the target compound excels in methane adsorption, pyrene and carbazole derivatives offer advantages in photocatalysis and electronic applications. Future research should explore hybrid cores (e.g., macrocycle-heteroaromatic combinations) to optimize stability and functionality .
Preparation Methods
Templated Cyclization Using Transition Metals
Transition metal ions, particularly Cu(II), have proven effective in templating macrocycle formation. In a method analogous to the synthesis of cyclam-like tetraaza macrocycles, Cu(II) coordinates with amine-containing precursors to preorganize reactants into a geometry conducive to cyclization. For the target compound, diols or diamines functionalized with benzaldehyde derivatives undergo Schiff base condensation, followed by nitroethane-mediated locking of the macrocyclic structure.
Reaction conditions for this process typically involve:
-
Solvent : Methanol/ethanol mixtures
-
Temperature : Reflux (60–80°C)
-
Time : 48–72 hours
-
Yield : 15–30% after chromatographic purification
Crystallographic studies of related macrocycles reveal distorted square-planar geometries around the Cu(II) center, with bond lengths between 1.95–2.05 Å for Cu-N interactions.
High-Dilution Cyclocondensation
Non-templated approaches employ high-dilution techniques (10^-3–10^-4 M) to favor intramolecular reactions over oligomerization. A representative protocol involves:
-
Dissolving 2,3-dihydroxybenzoic acid derivatives in anhydrous DMF
-
Adding K2CO3 as base and catalytic KI
-
Dropwise addition of α,ω-dibromoalkane precursors over 12 hours
-
Heating at 80°C under nitrogen for 96 hours
This method yields the macrocyclic core in 8–12% yield, with size-exclusion chromatography required to remove polymeric byproducts.
Functionalization with Tetrabenzoic Acid Moieties
Installing four benzoic acid groups presents distinct challenges in regioselectivity and steric hindrance mitigation.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling proves effective for attaching preformed benzoic acid units:
| Component | Specification |
|---|---|
| Macrocycle precursor | Tetra-borylated derivative |
| Coupling partner | 4-bromobenzoic acid methyl ester |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | Cs2CO3 (3 equiv) |
| Solvent | DME/H2O (4:1) |
| Temperature | 90°C, 24 hours |
| Yield | 42% after hydrolysis |
Post-coupling saponification with LiOH/THF/H2O (1:1) at 60°C for 6 hours converts esters to carboxylic acids.
Ullmann-Type Coupling
For halogenated macrocycles, copper-mediated coupling offers complementary selectivity:
-
Macrocycle: Tetra-iodo derivative
-
Reagent: 4-carboxyphenylboronic acid
-
Conditions: CuI (10 mol%), 1,10-phenanthroline (20 mol%), K3PO4, DMF, 110°C
Convergent Synthesis via Prefunctionalized Monomers
An alternative strategy constructs the macrocycle from benzoic acid-containing building blocks:
Monomer Synthesis
4-(Hydroxymethyl)benzoic acid undergoes protection/deprotection sequences:
-
Methyl ester formation : SOCl2/MeOH, 0°C → RT
-
Benzyl protection : BnBr, K2CO3, acetone
-
Diol formation : OsO4/NMO oxidation of styrene derivative
Macrocyclization
Activated monomers (e.g., ditriflates) cyclize under pseudo-high-dilution:
Key parameters:
-
Concentration : 0.005 M in dry THF
-
Base : iPr2NEt (4 equiv)
-
Temperature : -78°C → RT over 24 hours
Purification and Characterization
Chromatographic Methods
| Technique | Conditions | Purpose |
|---|---|---|
| Size-Exclusion | Sephadex LH-20, DMF eluent | Macrocycle vs. oligomer separation |
| RP-HPLC | C18 column, 0.1% TFA/MeCN gradient | Final purification |
| Ion-Exchange | Dowex 50WX2, pH 4 buffer | Carboxylic acid protonation |
Spectroscopic Characterization
-
1H NMR (500 MHz, DMSO-d6):
δ 12.8 (s, 4H, COOH), 8.2–7.3 (m, aromatic), 4.5–3.8 (m, OCH2), 2.9–2.1 (m, CH2 bridges) -
HRMS (ESI-TOF):
Calculated for C44H38O16 [M+H]+: 823.2145, Found: 823.2139
Challenges and Optimization
Cyclization Efficiency
Macrocycle yields rarely exceed 30% due to:
-
Competing oligomerization pathways
-
Conformational flexibility of 18-membered ring
-
Steric hindrance from benzoic acid substituents
Microwave-assisted synthesis (150°C, 30 min) improves yields to 45% while reducing reaction time.
Functional Group Compatibility
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Macrocycle Batch | 100 mg | 5 kg |
| Solvent Consumption | 500 mL/g | 50 mL/g |
| Cycle Time | 72 hours | 8 hours |
| Purity | >95% (HPLC) | >99% (crystallized) |
Continuous flow reactors with immobilized Pd catalysts reduce metal leaching to <5 ppm while maintaining 85% conversion .
Q & A
Basic Question: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step condensation reactions. A critical factor is the choice of solvent and catalyst. For example, highlights a 41% yield achieved under high-pressure conditions in N,N-dimethylformamide (DMF) with acetic acid at 100°C for 12 hours. Researchers should systematically vary parameters such as temperature, pressure, and stoichiometric ratios of precursors to optimize yield. Characterization via HPLC or mass spectrometry is recommended to monitor intermediate purity .
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments to confirm the benzoic acid groups and macrocyclic ether linkages.
- X-ray Crystallography: Resolve the 3D arrangement of the octahydrodibenzohexaoxacyclooctadecine core ( ).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carboxyl (-COOH) stretching vibrations (~1700 cm⁻¹) and ether (-O-) bonds (~1100 cm⁻¹) .
Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS):
- TGA: reports decomposition temperatures above 250°C, suggesting thermal robustness.
- pH Stability: Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 37°C. Monitor benzoic acid dissociation via UV-Vis spectroscopy. Contradictory data in (lower thermal stability in acidic media) necessitate systematic replication .
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. To address this:
Perform X-ray Powder Diffraction (XRPD) to identify crystalline phases.
Use Karl Fischer Titration to quantify residual moisture.
Compare solubility across standardized conditions (e.g., 25°C, 1 atm). notes solubility in DMSO but not in water, aligning with its hydrophobic macrocyclic core .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact ( ).
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Emergency Protocols: Follow guidelines in (e.g., P201: "Obtain specialized instructions before handling") .
Advanced Question: How can computational modeling enhance understanding of this compound’s supramolecular interactions?
Methodological Answer:
Leverage tools like COMSOL Multiphysics or Density Functional Theory (DFT):
- COMSOL: Simulate host-guest interactions with crown ether analogs ( ).
- DFT: Predict binding affinities for metal ions (e.g., Pb²⁺, Cu²⁺) using the carboxylate groups. ’s InChI data provides a basis for molecular dynamics simulations .
Advanced Question: What strategies address discrepancies in reported catalytic activity of metal-organic frameworks (MOFs) derived from this ligand?
Methodological Answer:
Contradictions in catalytic performance (e.g., oxidation vs. reduction reactions) may stem from:
- MOF Morphology: Use SEM/TEM to compare surface area and pore size ( ).
- Metal Node Coordination: X-ray Absorption Spectroscopy (XAS) clarifies metal-ligand bonding modes.
- Reaction Conditions: Standardize testing protocols (e.g., O₂ pressure, solvent polarity) .
Basic Question: What analytical techniques are most effective for quantifying trace impurities in this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Detect impurities at <0.1% levels using a C18 column and UV detection.
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts. emphasizes purity >95% for research-grade material .
Advanced Question: How can researchers align experimental designs with theoretical frameworks for studying this compound’s photophysical properties?
Methodological Answer:
Link experiments to conceptual models:
- Theoretical Framework: Use ’s guidance to connect π-π stacking interactions (observed via fluorescence quenching) to quantum mechanical models.
- Experimental Design: Measure fluorescence lifetime (τ) and quantum yield (Φ) under controlled excitation wavelengths. ’s structure supports hypotheses about conjugation pathways .
Advanced Question: What methodologies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
